N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethyl)benzamide
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Description
N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(trifluoromethyl)benzamide, also known as TFB-TM, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the benzamide family, which is known for its diverse biological activities. TFB-TM is a novel compound that has been synthesized recently and has shown promising results in various scientific studies.
Scientific Research Applications
Synthesis and Characterization
Research in the field has led to the development of various derivatives and related compounds, demonstrating diverse methodologies for synthesis and structural characterization. For example, a study by Sharma et al. (2016) focused on the crystal structure of a related compound, revealing its stabilization by hydrogen bonds and π···π interactions, highlighting the importance of structural analysis in understanding the properties of such chemicals (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016). Similarly, the work by Adhami et al. (2012) on the synthesis and characterization of thiadiazolobenzamide and its Ni and Pd complexes illustrates the potential of these compounds in coordination chemistry and possibly in the development of new materials (Adhami, Nabilzadeh, Emmerling, Ghiasi, & Heravi, 2012).
Anticancer and Antimicrobial Applications
A significant area of application for these compounds is in the development of novel anticancer and antimicrobial agents. For instance, Ravinaik et al. (2021) synthesized and evaluated a series of benzamide derivatives for their anticancer activity against various cancer cell lines, finding that some derivatives showed higher activity than the reference drug, etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Additionally, Limban et al. (2011) reported on the antipathogenic activity of new thiourea derivatives, demonstrating significant antibiofilm properties against Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).
Supramolecular Chemistry and Material Science
The potential for utilizing these compounds in supramolecular chemistry and material science is also evident. Yadav and Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, elucidating the role of methyl functionality and non-covalent interactions in gelation behavior, which could have implications for designing new materials and understanding molecular interactions (Yadav & Ballabh, 2020).
properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NOS2/c18-17(19,20)13-5-2-1-4-12(13)16(22)21-15(11-7-9-23-10-11)14-6-3-8-24-14/h1-10,15H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDDYWRGEXZPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C2=CSC=C2)C3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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